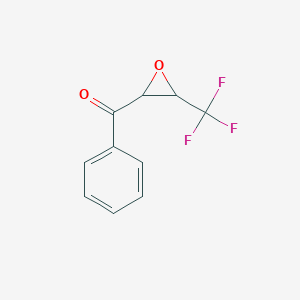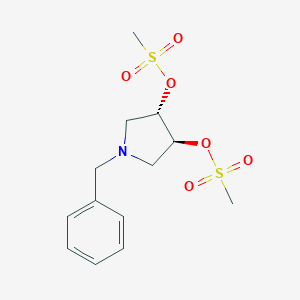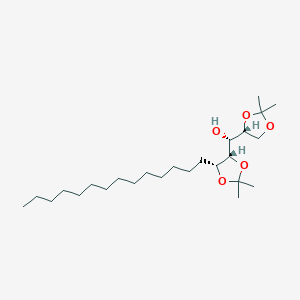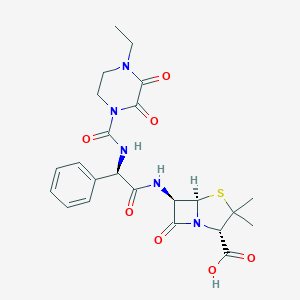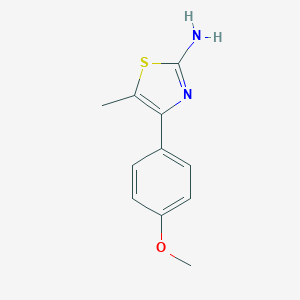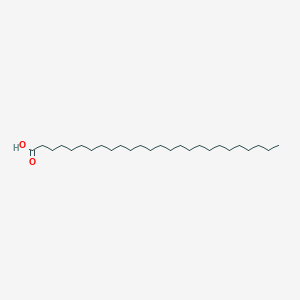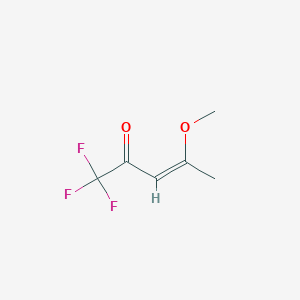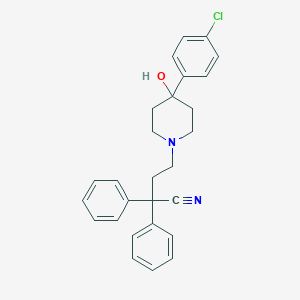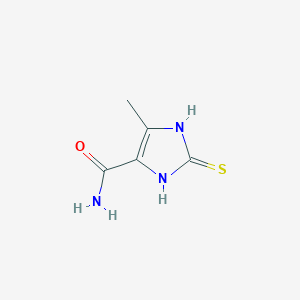
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, also known as MTCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is not fully understood. However, studies have shown that 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical And Physiological Effects
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have minimal toxicity and has no significant effects on the liver and kidney functions of experimental animals. It has also been shown to have no significant effect on the lipid profile of experimental animals. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is also soluble in water and organic solvents, making it easy to use in various experimental setups. However, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has some limitations, including its limited solubility in some solvents and its potential to decompose under certain conditions.
Future Directions
There are several future directions for the study of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. One potential area of research is the development of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide as a catalyst in organic reactions. Further studies are also needed to fully understand the mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide in scientific research.
Synthesis Methods
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is synthesized using a two-step reaction process. The first step involves the reaction of 2-mercaptoacetamide with 2,4-pentanedione to produce 2-(methylthio)-4,5-dihydro-1H-imidazole. The second step involves the reaction of the intermediate product with cyanamide to produce 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. This synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide.
Scientific Research Applications
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been studied for its potential as a corrosion inhibitor and as a catalyst in organic reactions.
properties
CAS RN |
109777-65-3 |
|---|---|
Product Name |
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)(H2,7,8,10) |
InChI Key |
BZWNVTOGIPEFNW-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=S)N1)C(=O)N |
Canonical SMILES |
CC1=C(NC(=S)N1)C(=O)N |
synonyms |
1H-Imidazole-4-carboxamide,2,3-dihydro-5-methyl-2-thioxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




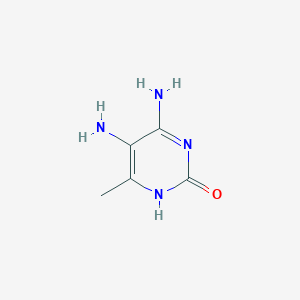
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
